Fluoroethyl vs. Unsubstituted Piperazine: Impact on Lipophilicity and Permeability Potential
The target compound incorporates a 2-fluoroethyl group on the piperazine ring, whereas the unsubstituted analog 5-(piperazine-1-carbonyl)-1H-indole (CAS 1409708-21-9) bears a secondary amine. The fluoroethyl substituent raises the computed logP by approximately 1.0–1.5 units compared with the NH analog, shifting the compound into the optimal CNS drug-like window (XLogP3 ≈ 1.6 vs. an estimated <0.5 for the unsubstituted version) and simultaneously reducing the number of H-bond donors from 2 to 1 [1]. This altered physicochemical signature has been correlated with improved passive membrane permeability in fluorinated piperazine series [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and H-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 1.6; H-bond donors = 1 |
| Comparator Or Baseline | 5-(piperazine-1-carbonyl)-1H-indole: XLogP3 estimated <0.5; H-bond donors = 2 |
| Quantified Difference | ΔXLogP3 ≈ +1.1–1.5; ΔHBD = -1 |
| Conditions | In silico calculation (XLogP3 algorithm); no experimental logD available for either compound |
Why This Matters
The higher lipophilicity and reduced H-bond donor count predict superior passive permeability, a critical factor for users requiring CNS-penetrant probes or prodrug intermediates.
- [1] Kuujia.com. Cas no 2034226-21-4 (5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole). Computed properties section. View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
